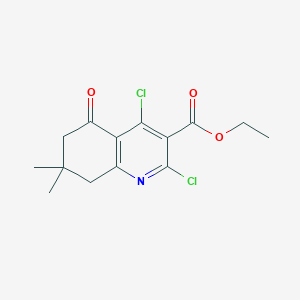
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves several steps. One common method includes the reaction of 2,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring system. This is followed by chlorination and esterification reactions to introduce the chloro and ethyl ester groups, respectively . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological activities .
Comparison with Similar Compounds
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Lacks the chloro substituents, resulting in different chemical reactivity and biological activity.
2,4-Dichloroquinoline:
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Lacks the chloro substituents, leading to different chemical properties.
This compound stands out due to its unique combination of chloro and ethyl ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15Cl2NO3 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15Cl2NO3/c1-4-20-13(19)10-11(15)9-7(17-12(10)16)5-14(2,3)6-8(9)18/h4-6H2,1-3H3 |
InChI Key |
SSESXHWTLKMVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CC(CC2=O)(C)C)N=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13085064.png)
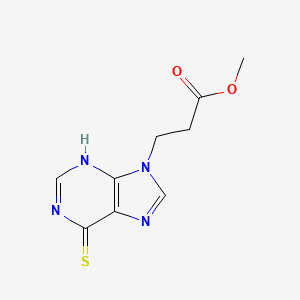
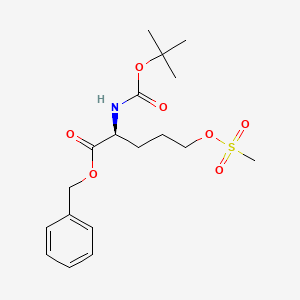
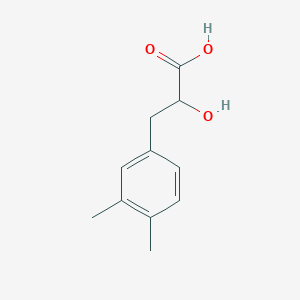
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)
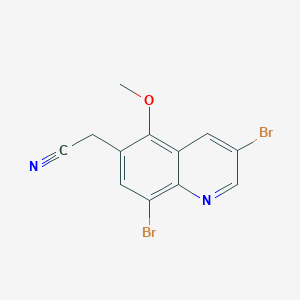
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
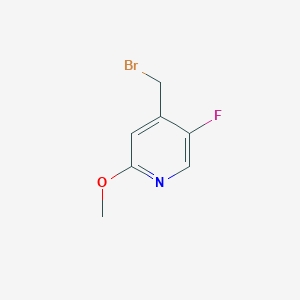
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
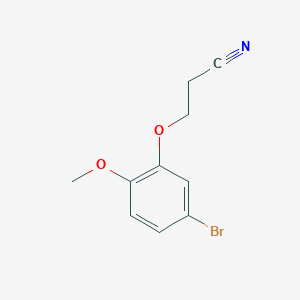
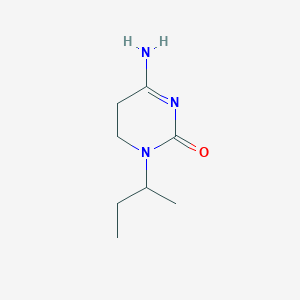
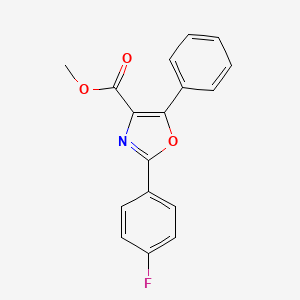
![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
